molecular formula C8H13N3O4S B11293541 2-hydroxy-4-methyl-6-oxo-N-propyl-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-4-methyl-6-oxo-N-propyl-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11293541
M. Wt: 247.27 g/mol
InChI Key: WNKVUWQCEKZQSL-UHFFFAOYSA-N
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Description

2-hydroxy-4-methyl-6-oxo-N-propyl-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-methyl-6-oxo-N-propyl-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions One common method involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-methyl-6-oxo-N-propyl-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-hydroxy-4-methyl-6-oxo-N-propyl-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methyl-6-oxo-N-propyl-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. This inhibition can be competitive, non-competitive, or uncompetitive, depending on the specific enzyme and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: Lacks the N-propyl group.

    4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A different class of compound but shares some structural similarities.

    2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Another pyrimidine derivative with different functional groups.

Uniqueness

2-hydroxy-4-methyl-6-oxo-N-propyl-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H13N3O4S

Molecular Weight

247.27 g/mol

IUPAC Name

6-methyl-2,4-dioxo-N-propyl-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C8H13N3O4S/c1-3-4-9-16(14,15)6-5(2)10-8(13)11-7(6)12/h9H,3-4H2,1-2H3,(H2,10,11,12,13)

InChI Key

WNKVUWQCEKZQSL-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=C(NC(=O)NC1=O)C

Origin of Product

United States

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